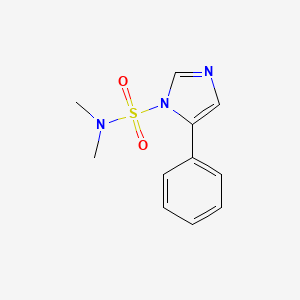

1-Dimethylsulphamoyl-5-phenylimidazole

Description

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

N,N-dimethyl-5-phenylimidazole-1-sulfonamide |

InChI |

InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-12-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

BOSFFQYMAARUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Design and Methodologies for 1 Dimethylsulphamoyl 5 Phenylimidazole

Retrosynthetic Analysis of the 1-Dimethylsulphamoyl-5-phenylimidazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. researchgate.net For this compound, two primary disconnections are evident in its structure.

The most logical initial disconnection is the nitrogen-sulfur (N-S) bond of the sulfonamide group. This is a common and reliable bond-forming reaction, suggesting that the final step of the synthesis would be an N-sulfonylation of a 5-phenylimidazole precursor. This disconnection leads to two key intermediates: 5-phenylimidazole and dimethylsulphamoyl chloride .

A second disconnection can be made at the carbon-carbon (C-C) bond between the imidazole (B134444) C-5 position and the phenyl ring. This suggests two general strategies for constructing the 5-phenylimidazole intermediate:

Annulation Strategy: Building the imidazole ring with the phenyl group already attached to one of the precursors. This approach breaks down 5-phenylimidazole into smaller acyclic components necessary for a cyclization reaction.

Functionalization Strategy: Attaching the phenyl group to a pre-formed imidazole ring via C-H activation and arylation. This approach simplifies the synthesis to starting with imidazole itself and a suitable phenylating agent.

These disconnections outline a flexible synthetic plan, allowing for multiple routes to the target molecule depending on precursor availability and desired reaction efficiency.

Strategies for Phenylimidazole Core Formation

The formation of the 5-phenylimidazole core is the most critical part of the synthesis. Both direct construction of the ring and functionalization of a pre-existing imidazole are viable and well-documented approaches in organic chemistry.

Numerous named reactions exist for the de novo synthesis of the imidazole ring, often involving the condensation of three or four simple components. researchgate.net These methods can be adapted to produce phenyl-substituted imidazoles by selecting appropriately substituted starting materials.

One of the most common methods is the Radziszewski synthesis and its variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). ijpsonline.comsciepub.com To form a 4,5-diphenylimidazole, for instance, benzil (B1666583) is reacted with an aldehyde and ammonium acetate (B1210297). wjbphs.com To specifically target a 5-phenylimidazole, one might employ a phenyl-substituted glyoxal (B1671930) with formaldehyde (B43269) and ammonia.

A more direct route to 4(5)-phenylimidazole (as a mixture of tautomers) involves the reaction of α-bromoacetophenone with formamidine (B1211174) acetate in a solvent like ethylene (B1197577) glycol, followed by cyclization induced by a base such as potassium carbonate. google.com This "one-pot" method provides a streamlined approach to the desired core structure.

Table 1: Selected Annulation Methods for Imidazole Synthesis

| Synthesis Name | Precursors | Description |

|---|---|---|

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | A foundational method for creating C-substituted imidazoles from simple starting materials. researchgate.net |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | A versatile multicomponent reaction for synthesizing 2,4,5-trisubstituted imidazoles. sciepub.com |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | Leads to chloroimidazoles which can be further functionalized. pharmaguideline.com |

| Marckwald Synthesis | α-aminoketone, Cyanate/Isothiocyanate | Forms imidazolin-2-thiones which can be desulfurized to yield imidazoles. researchgate.netpharmaguideline.com |

An alternative and increasingly popular strategy is the direct C-H functionalization of a pre-formed imidazole ring. This approach offers high atom economy by avoiding the need for pre-functionalized starting materials. The C-H bonds of imidazole exhibit different reactivities, with the C-2 proton being the most acidic, while the C-5 position is highly susceptible to electrophilic substitution and direct arylation. nih.gov

Modern transition-metal catalysis, particularly with palladium and nickel, has enabled the regioselective arylation of azoles. nih.gov Empirical studies have demonstrated that palladium-catalyzed direct arylation of N-substituted imidazoles with aryl halides preferentially occurs at the C-5 position, especially in the presence of weak bases. nih.gov This inherent reactivity makes the C-5 arylation of an N-protected or unsubstituted imidazole a powerful method for installing the phenyl group.

For example, the coupling of imidazole with chloroarenes or phenol (B47542) derivatives can be achieved using nickel catalysts. nih.gov The choice of ligand and solvent system is crucial for achieving high yields and selectivity. This method directly forges the C5-phenyl bond on the core heterocycle, providing an efficient pathway to the 5-phenylimidazole intermediate.

Table 2: Example Conditions for C-5 Arylation of Imidazoles

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium / Weak Base | N-methylimidazole + Aryl Iodides | Preferential arylation at the C-5 position. | nih.gov |

| Ni(OTf)₂ / dcype / K₃PO₄ | Imidazoles + Chloroarenes | Effective for coupling with less reactive aryl chlorides in a tertiary alcohol solvent. | nih.gov |

| Palladium / Amino Acid Ligands | Imidazoles + Aryl Chlorides/Bromides | C-H bond activation at the C-5 position is facilitated by specialized ligands. | researchgate.net |

Introduction of the N1-Dimethylsulphamoyl Moiety

The final step in the proposed synthesis is the attachment of the dimethylsulphamoyl group to the N-1 position of the 5-phenylimidazole ring. This is accomplished through an N-sulfonylation reaction.

The imidazole ring is amphoteric; the N-1 proton is acidic (pKa ≈ 14.5) and can be removed by a base, while the N-3 nitrogen is basic and can be protonated. wjpsonline.com Deprotonation at N-1 generates an imidazolate anion, which is a potent nucleophile. This nucleophilicity is exploited in N-alkylation and N-sulfonylation reactions. wjpsonline.com

The reaction of an imidazole with a sulfonyl chloride is a standard method for forming N-sulfonylimidazoles. nih.govresearchgate.net The reaction typically proceeds by treating the imidazole with a suitable base (e.g., sodium hydride, potassium carbonate, or an organic base) to generate the nucleophilic imidazolate, which then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The resulting N-sulfonyl imidazoliums are themselves versatile reagents in organic synthesis. nih.govresearchgate.net

Dimethylsulphamoyl chloride (also known as dimethylaminosulfonyl chloride) is the specific reagent required for the final transformation. nih.gov It is a reactive electrophile that readily participates in nucleophilic substitution reactions with amines and other nucleophiles to form stable sulfonamides. evitachem.com

The synthesis of this compound is achieved by reacting 5-phenylimidazole with dimethylsulphamoyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. The nucleophilic nitrogen of 5-phenylimidazole attacks the sulfonyl chloride, leading to the formation of the target molecule. Care must be taken as dimethylsulphamoyl chloride can react with moisture. evitachem.com This final step is generally efficient and provides a direct route to the desired product from the fully formed phenylimidazole core.

Table 3: Summary of the Final N-Sulfonylation Step

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

|---|---|---|---|

| 5-Phenylimidazole | Dimethylsulphamoyl Chloride | Nucleophilic Substitution / N-Sulfonylation | Aprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine (B128534), K₂CO₃) |

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Step 1: Synthesis of 5-Phenylimidazole

The synthesis of the 5-phenylimidazole intermediate can be effectively achieved through the condensation of an α-haloketone, specifically 2-bromoacetophenone (B140003), with formamidine acetate. This method is a variation of the well-established Debus-Radziszewski imidazole synthesis. researchgate.net The optimization of this step is crucial for maximizing the yield of the core heterocyclic structure.

Key parameters for optimization in this step include the choice of solvent, reaction temperature, and the molar ratio of the reactants. A systematic study of these variables is essential to identify the conditions that provide the highest yield and purity of 5-phenylimidazole while minimizing the formation of by-products.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often effective in facilitating such condensation reactions. researchgate.net The effect of different solvents on the reaction yield is typically evaluated while keeping other parameters constant.

Temperature: The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. cerritos.edu Therefore, a range of temperatures should be investigated to find the optimal balance between reaction rate and product purity.

Reactant Stoichiometry: The molar ratio of 2-bromoacetophenone to formamidine acetate can also impact the yield. Varying the stoichiometry can help to ensure the complete conversion of the limiting reagent and maximize the formation of the desired imidazole.

The findings of a hypothetical optimization study for the synthesis of 5-phenylimidazole are presented in the interactive data table below.

Interactive Data Table: Optimization of 5-Phenylimidazole Synthesis

| Entry | Solvent | Temperature (°C) | Molar Ratio (2-bromoacetophenone:formamidine acetate) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 80 | 1:1.2 | 6 | 65 |

| 2 | Acetonitrile (B52724) | 80 | 1:1.2 | 6 | 72 |

| 3 | DMF | 80 | 1:1.2 | 6 | 85 |

| 4 | DMSO | 80 | 1:1.2 | 6 | 82 |

| 5 | DMF | 100 | 1:1.2 | 4 | 88 |

| 6 | DMF | 120 | 1:1.2 | 4 | 75 (with by-products) |

| 7 | DMF | 100 | 1:1.5 | 4 | 92 |

| 8 | DMF | 100 | 1:2.0 | 4 | 91 |

Based on these illustrative findings, the optimal conditions for the synthesis of 5-phenylimidazole would be the use of DMF as a solvent at a temperature of 100°C with a molar ratio of 1:1.5 of 2-bromoacetophenone to formamidine acetate, affording a high yield of the desired intermediate.

Step 2: N-Sulfamoylation of 5-Phenylimidazole

The second step in the synthesis is the N-sulfamoylation of the prepared 5-phenylimidazole with dimethylsulfamoyl chloride. This reaction introduces the dimethylsulfamoyl group onto one of the nitrogen atoms of the imidazole ring. The optimization of this step is critical for achieving a high yield of the final product, this compound.

The key parameters for optimization in this N-sulfamoylation step include the choice of base, solvent, and reaction temperature.

Base: The presence of a base is generally required to neutralize the hydrochloric acid generated during the reaction. A variety of organic and inorganic bases can be screened. Organic bases such as triethylamine or pyridine, and inorganic bases like potassium carbonate or sodium hydride are commonly employed. The choice of base can influence the reaction rate and the formation of potential side products.

Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediate species. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile are typically suitable for this type of reaction.

Temperature: The reaction is often carried out at low temperatures (e.g., 0°C) to control the reactivity of the sulfamoyl chloride and minimize side reactions. The temperature can be gradually increased to room temperature to ensure the completion of the reaction. rsc.org

A hypothetical optimization study for the N-sulfamoylation of 5-phenylimidazole is summarized in the interactive data table below.

Interactive Data Table: Optimization of N-Sulfamoylation of 5-Phenylimidazole

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine (1.2) | DCM | 0 to RT | 4 | 78 |

| 2 | Pyridine (1.2) | DCM | 0 to RT | 4 | 75 |

| 3 | K2CO3 (1.5) | Acetonitrile | RT | 6 | 85 |

| 4 | NaH (1.1) | THF | 0 to RT | 3 | 94 |

| 5 | NaH (1.1) | THF | RT | 3 | 89 |

| 6 | NaH (1.1) | DMF | 0 to RT | 3 | 92 |

| 7 | DBU (1.1) | THF | 0 to RT | 3 | 88 |

From this illustrative data, the use of sodium hydride as a base in tetrahydrofuran (THF) at a temperature ranging from 0°C to room temperature appears to be the most effective condition, leading to an excellent yield of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary method for determining the molecular structure of 1-Dimethylsulphamoyl-5-phenylimidazole in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the imidazole (B134444) ring, and the methyl groups of the dimethylsulphamoyl moiety. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the protons on the phenyl group would likely appear in the aromatic region (typically δ 7-8 ppm), while the methyl protons would be found in the upfield region (around δ 2-3 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbons of the phenyl ring, the imidazole ring, and the methyl groups. The chemical shifts would be indicative of the hybridization and electronic nature of each carbon atom.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Phenyl Protons |

| Data Not Available | Data Not Available | Data Not Available | Imidazole Protons |

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | Phenyl Carbons |

| Data Not Available | Imidazole Carbons |

Comprehensive Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the exact molecular weight and to gain insight into the compound's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula. The fragmentation pattern observed in the mass spectrum would correspond to the cleavage of specific bonds within the molecule, helping to confirm the connectivity of the phenyl, imidazole, and dimethylsulphamoyl groups.

Expected Mass Spectrometry Data

| Technique | Measurement | Expected Value |

|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | Calculation required based on molecular formula |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing. nih.gov The resulting crystal structure would confirm the relative orientation of the phenyl ring and the dimethylsulphamoyl group with respect to the imidazole core.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic rings, and the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulphamoyl group.

Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1600-1450 | Aromatic C=C and C=N Stretch |

Computational Chemistry and Molecular Modeling of 1 Dimethylsulphamoyl 5 Phenylimidazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can determine the distribution of electrons within 1-Dimethylsulphamoyl-5-phenylimidazole, which is crucial for predicting its chemical behavior.

Key electronic properties and reactivity descriptors that are typically calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

Mulliken Charges and Natural Bond Orbital (NBO) Analysis: These analyses provide information on the charge distribution at each atomic center and describe the bonding, charge transfer, and hyperconjugative interactions within the molecule.

Despite the utility of these methods, specific DFT calculations detailing the HOMO-LUMO energies, MEP maps, or NBO analysis for this compound are not available in published literature.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: This table is illustrative of the types of data generated from DFT calculations. No published data is available for this specific compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Ionization Potential (IP) | Approximate energy required to remove an electron | Data not available |

| Electron Affinity (EA) | Approximate energy released when an electron is added | Data not available |

| Global Hardness (η) | Resistance to change in electron distribution | Data not available |

| Global Softness (S) | Reciprocal of hardness, indicates reactivity | Data not available |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the energy of the molecule as a function of its geometry.

For this compound, this analysis would focus on the rotation around the single bonds, particularly the bond connecting the phenyl group to the imidazole (B134444) ring and the bond connecting the dimethylsulphamoyl group to the imidazole nitrogen. By systematically rotating these bonds and calculating the corresponding energy, a PES can be generated to identify the lowest energy (most stable) conformations and the transition states between them. Such an analysis would provide insight into the molecule's flexibility and the preferred shapes it adopts. Currently, there are no published studies on the conformational analysis or potential energy surface of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, both in isolation and in the presence of other molecules, such as a solvent or a biological target.

Key insights from MD simulations would include:

Conformational Dynamics: Observing how the molecule's shape fluctuates over time and the transitions between different stable conformations.

Intermolecular Interactions: Analyzing how the molecule interacts with its environment. For example, in a solvent like water, MD can map the formation and lifetime of hydrogen bonds and other non-covalent interactions. This is crucial for understanding solubility and how the molecule might bind to a receptor.

Binding Stability: If the molecule were to be studied as a ligand for a protein, MD simulations could be used to assess the stability of the protein-ligand complex over time.

A literature search indicates that no MD simulation studies have been specifically conducted on this compound.

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of a molecule and the interpretation of experimental data. For instance, time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectrum by calculating the energies of electronic excited states. Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental results.

Furthermore, computational chemistry can be employed to explore potential chemical reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and thermodynamics of a proposed reaction, offering insights into its feasibility and mechanism.

There are currently no published in silico predictions of spectroscopic parameters or reaction pathways specifically for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Synthetic Transformations of 1 Dimethylsulphamoyl 5 Phenylimidazole

Regioselective Functionalization of the Imidazole (B134444) Ring System

The N-dimethylsulfamoyl group significantly influences the acidity of the protons on the imidazole ring, facilitating regioselective deprotonation and subsequent reaction with electrophiles. Research on the closely related 1-(dimethylsulfamoyl)imidazole has provided a foundational understanding of these transformations, which can be extrapolated to the 5-phenyl substituted analogue. researchgate.net

The most acidic proton on the 1-(dimethylsulfamoyl)imidazole ring is at the C2 position. Treatment with a strong base, such as n-butyllithium, at low temperatures results in clean deprotonation at this site. The resulting 2-lithio species is a versatile intermediate that can react with a wide range of electrophiles to introduce substituents exclusively at the C2 position. The presence of the phenyl group at C5 in 1-Dimethylsulphamoyl-5-phenylimidazole is expected to further enhance the selectivity for C2 lithiation due to steric hindrance around the C4 and C5 positions.

Conversely, functionalization at the C5 position (or C4 in the target molecule's case, as C5 is occupied) requires a more nuanced strategy. A common approach involves first protecting the more reactive C2 position. For instance, after lithiation at C2, the introduction of a bulky protecting group like tert-butyldimethylsilyl (TBDMS) effectively blocks this site. Subsequent exposure to a different strong base, such as sec-butyllithium, can then direct deprotonation to one of the remaining positions, C4 or C5. researchgate.net In the case of this compound, this would lead to functionalization at the C4 position.

A notable reaction is the base-catalyzed rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to the more stable 4-imidazolecarboxaldehyde isomer. researchgate.net This transformation, which can be achieved using triethylamine (B128534) in tetrahydrofuran (B95107), suggests a potential pathway for synthesizing 4-substituted-5-phenylimidazole derivatives from 5-substituted precursors, proceeding through a mechanism involving reversible ring-opening or proton abstraction-reprotonation sequences.

Table 1: Regioselective Functionalization Reactions of the Imidazole Ring

| Position | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|

Reactions Involving the Phenyl Substituent (e.g., electrophilic aromatic substitution, cross-coupling)

The phenyl group at the C5 position of the imidazole ring is also amenable to chemical modification, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The reactivity of the phenyl ring is modulated by the electronic properties of the 1-(dimethylsulfamoyl)imidazol-5-yl substituent.

Electrophilic Aromatic Substitution: The N-dimethylsulfamoyl group is strongly electron-withdrawing, which deactivates the imidazole ring. This electronic effect is transmitted to the attached phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. wikipedia.org Such deactivation generally slows the rate of electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

The directing effect of the 1-(dimethylsulfamoyl)imidazol-5-yl group determines the position of substitution on the phenyl ring. While the nitrogen lone pairs of the imidazole ring can participate in resonance, potentially directing electrophiles to the ortho and para positions, the potent inductive withdrawal of the N-sulfamoyl group complicates this effect. byjus.com In strongly acidic media, protonation of the imidazole nitrogen at N3 would create a cationic, strongly meta-directing group. Therefore, the outcome of electrophilic substitution is highly dependent on reaction conditions, but meta-substitution is a likely result, particularly under acidic catalysis. byjus.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for forming carbon-carbon bonds with the phenyl substituent. researchgate.net This typically requires the presence of a halide (e.g., bromo or iodo) or triflate group on the phenyl ring. A synthetic strategy could involve starting from a halo-substituted phenylimidazole or introducing a halogen onto the phenyl ring of this compound via electrophilic halogenation. The resulting aryl halide can then be coupled with a variety of boronic acids or other organometallic reagents to introduce new aryl, alkyl, or vinyl groups.

Table 2: Predicted Reactivity of the Phenyl Substituent

| Reaction Type | Reagents | Predicted Regioselectivity | Expected Reactivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta > Ortho/Para | Deactivated (slower than benzene) |

| Bromination | Br₂, FeBr₃ | Meta > Ortho/Para | Deactivated (slower than benzene) |

| Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst, Base | N/A (requires pre-functionalization with a halide) | Standard (dependent on halide) |

Predictions are based on general principles of electrophilic aromatic substitution.

Transformations of the N-Sulfamoyl Group

The N-dimethylsulfamoyl group serves as a robust protecting group for the imidazole nitrogen, but it can be cleaved under specific conditions to reveal the parent N-H imidazole. This transformation is crucial for synthesizing compounds where the free imidazole is the desired final structure. The cleavage of the N-S bond in sulfonamides is a well-established field, with several methods applicable to this system. nih.govacs.orgacs.org

Formation of Derivatives and Analogues through Specific Chemical Reactions

The chemical reactivity profile of this compound allows for the systematic synthesis of a wide array of derivatives and analogues. By strategically combining the reactions described in the preceding sections, chemists can achieve diversification at multiple points of the molecular scaffold.

For example, a synthetic route could begin with the regioselective introduction of a functional group at the C2 position of the imidazole ring via lithiation. This could be followed by an electrophilic substitution reaction, such as nitration, on the C5-phenyl ring to install a nitro group at the meta position. Subsequent reduction of the nitro group to an amine would provide a new site for functionalization. Finally, cleavage of the N-dimethylsulfamoyl group would yield a 2-substituted-5-(3-aminophenyl)imidazole derivative.

The base-catalyzed rearrangement of a 5-formyl to a 4-formyl group on a related 1-(dimethylsulfamoyl)imidazole scaffold highlights another powerful tool for creating structural diversity. researchgate.net Applying this logic, one could envision a sequence where a substituent is first introduced at the C5 position of a 1-(dimethylsulfamoyl)imidazole, which is then rearranged to the C4 position, followed by the introduction of the phenyl group at C5 through a cross-coupling reaction, ultimately leading to a 4,5-disubstituted imidazole core. This strategic manipulation of substituents allows for the construction of complex and diverse molecular architectures based on the 5-phenylimidazole template.

Inability to Generate Article Due to Lack of Specific Data for "this compound"

Despite a comprehensive search of available scientific literature, it has not been possible to locate specific experimental data for the compound “this compound” corresponding to the biological activities outlined in the requested article structure. The generation of a thorough, informative, and scientifically accurate article with the required data tables is therefore not feasible at this time.

Extensive searches were conducted to find research findings on the following biological activities of this compound:

Enzyme Inhibition Studies:

Carbonic Anhydrase Isoform Inhibition (hCA I, II, IX, XII)

Xanthine Oxidoreductase (XOR) Inhibition

Cyclooxygenase (COX) Inhibition (specifically COX-2 selectivity)

Nitric Oxide Synthase (NOS) Inhibition (specifically neuronal NOS)

Antimicrobial Activity Spectrum (in vitro)

While general information on the biological activities of structurally related imidazole and sulfonamide derivatives is available, specific inhibitory concentrations (IC₅₀ values) and minimum inhibitory concentrations (MIC values) for "this compound" are not present in the accessible literature. This specific data is crucial for fulfilling the instructions to generate detailed research findings and interactive data tables as per the provided outline.

To maintain scientific accuracy and adhere strictly to the user's request to focus solely on "this compound," an article cannot be produced without the foundational experimental data. Proceeding with generalized information from related compounds would not meet the explicit and strict requirements of the prompt.

Therefore, until specific research detailing the biological activity of "this compound" becomes publicly available, the generation of the requested article is not possible.

Advanced Applications and Future Research Directions

Contributions to Functional Materials and Sensing Technologies

The imidazole (B134444) ring is a well-established functional component in the design of advanced materials, particularly in the realm of chemical sensors. Its nitrogen atoms can act as effective binding sites for metal ions, leading to detectable changes in the material's photophysical or electrochemical properties. When incorporated into conjugated polymer chains, such as polyfluorenes, imidazole-functionalized materials can serve as highly sensitive chemosensors. acs.org

For 1-Dimethylsulphamoyl-5-phenylimidazole, its potential contribution to this field lies in the synergistic effect of its structural components. The imidazole moiety provides the necessary coordination site for analytes like metal ions. The 5-phenyl group can influence the electronic and photophysical properties of a larger system it might be incorporated into, potentially enhancing fluorescence or altering absorption spectra upon analyte binding. The N-dimethylsulfamoyl group, being strongly electron-withdrawing, modulates the electron density of the imidazole ring, which can fine-tune its binding affinity and selectivity for specific ions. Furthermore, this group can impact the solubility and processing characteristics of any resulting polymer material.

While direct application of this compound itself as a sensor is not extensively documented, its structure serves as a blueprint for designing monomers for new sensory polymers. The combination of a robust binding site, a photoactive-capable substituent, and an electron-tuning group makes it a compelling candidate for integration into sophisticated sensing technologies.

Table 1: Potential Roles of Moieties in Imidazole-Based Sensors

| Structural Component | Potential Function in Sensing |

| Imidazole Ring | Primary binding/coordination site for metal ions and other analytes. |

| 5-Phenyl Group | Influences photophysical properties (e.g., fluorescence); can be functionalized to further tune sensor response. |

| N-Dimethylsulfamoyl Group | Modulates electronic properties of the imidazole ring, affecting binding selectivity and sensitivity; enhances solubility. |

| Polymer Backbone (Hypothetical) | Provides the structural framework and signal transduction pathway (e.g., conjugated system for fluorescence quenching/enhancement). |

Role as Key Building Blocks in Advanced Organic Synthesis

The N-sulfamoyl group on the imidazole ring is not merely a static substituent; it serves as a versatile control element in organic synthesis. It functions as a robust protecting group for the imidazole nitrogen, which is stable under various conditions but can be removed when desired. nih.govyoutube.com More importantly, it acts as a powerful directing group for regioselective functionalization of the imidazole core.

A pivotal example of this is seen in the chemistry of analogous N-sulfamoyl imidazoles. Research has demonstrated that the 1-(dimethylsulfamoyl) group facilitates the selective lithiation at the C2 or C5 positions of the imidazole ring. researchgate.net Specifically, the reaction of 1-(dimethylsulfamoyl)imidazole with n-butyllithium leads to substitution at the C2 position. This directed metallation allows for the precise introduction of a wide array of electrophiles at a specific carbon atom, a process that is otherwise difficult to control in unprotected imidazoles. researchgate.net

This reactivity transforms this compound into a valuable building block. Starting with this compound, a chemist can introduce a functional group at the C2 position via directed lithiation, and subsequently, the dimethylsulfamoyl group can be cleaved to yield a 2,5-disubstituted phenylimidazole. researchgate.net This stepwise approach provides a reliable route to complex, polysubstituted imidazoles that are sought after in medicinal chemistry and materials science. ijpsjournal.comlifechemicals.comnih.govresearchgate.net

Table 2: Synthetic Utility of N-Sulfamoyl Phenylimidazoles

| Reaction Type | Role of N-Sulfamoyl Group | Intermediate | Product Type |

| Directed ortho-Metalation (DoM) | Directs lithiation to the C2 position. | 2-Lithio-1-dimethylsulfamoyl-5-phenylimidazole | 2-Functionalized-5-phenylimidazoles |

| Protecting Group Strategy | Protects the N1-position during reactions on other parts of the molecule. | 1-Dimethylsulphamoyl-5-(functionalized-phenyl)imidazole | N-unsubstituted functionalized phenylimidazoles |

| Rearrangement Reactions | Can facilitate migration of substituents around the imidazole ring under specific conditions. | 1-(Dimethylsulfamoyl)-5-imidazolecarboxaldehyde | 1-(Dimethylsulfamoyl)-4-imidazolecarboxaldehyde researchgate.net |

Methodological Advancements in Imidazole Chemistry

The study and application of N-sulfamoyl imidazoles have contributed to significant methodological advancements in the broader field of imidazole chemistry. One of the most critical challenges in this area has been the control of regioselectivity during electrophilic substitution. The development of synthetic strategies using removable N-sulfonyl and N-sulfamoyl directing groups, such as the one in this compound, provides a robust solution to this problem. researchgate.net

Furthermore, the chemistry of N-sulfamoyl imidazoles has led to unexpected and synthetically useful discoveries. For instance, research on 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde, a close analog of the subject compound, revealed a novel base-catalyzed rearrangement. In the presence of triethylamine (B128534), the 5-carboxaldehyde group isomerizes to the 4-position. researchgate.net This discovery opens up new pathways for synthesizing otherwise inaccessible substitution patterns on the imidazole ring and provides insight into the electronic influence of the N-sulfamoyl group on the ring's stability and reactivity.

Beyond directing group chemistry, related N-sulfonyl imidazole derivatives have been developed into highly effective and stable reagents for other transformations. Imidazole-1-sulfonyl azide (B81097) salts, for example, have become the reagents of choice for diazo-transfer reactions, such as the conversion of primary amines to azides. manchester.ac.uknih.govresearchgate.net These reagents offer superior stability and safety compared to traditional diazo-transfer agents, representing a major methodological improvement in synthetic chemistry. acs.orgsemanticscholar.org

Emerging Research Areas for N-Sulfamoyl Phenylimidazoles

The unique structural and chemical properties of this compound and its derivatives suggest several promising areas for future research. These emerging avenues leverage the compound's potential in materials science, catalysis, and medicinal chemistry.

Novel Sensory Polymers and Materials: A key area of exploration is the synthesis of novel polymers incorporating the N-sulfamoyl phenylimidazole moiety. By creating copolymers with different conjugated backbones, new functional materials could be developed. Research could focus on tuning the sensory response to a wider range of analytes beyond metal ions, including anions or specific organic molecules, by modifying the substituents on the 5-phenyl ring.

Precursors for N-Heterocyclic Carbenes (NHCs): After regioselective functionalization at the C2 position, the removal of the dimethylsulfamoyl group would yield an N-unsubstituted imidazole. This product is a direct precursor to imidazolium (B1220033) salts, which are, in turn, the precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a critical class of ligands in modern organometallic catalysis. Developing synthetic routes that use N-sulfamoyl phenylimidazoles as building blocks could provide access to novel NHCs with tailored steric and electronic properties for specific catalytic applications.

Exploration of Biological Activity: Both the phenylimidazole and sulfonamide motifs are considered "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds. ijpsjournal.comresearchgate.net The specific combination in this compound has yet to be fully explored for its pharmacological potential. Future research could involve screening this compound and its derivatives for various biological activities, such as enzyme inhibition or receptor antagonism, opening a new frontier for its application in drug discovery.

Table 3: Emerging Research Directions

| Research Area | Rationale | Potential Applications |

| Sensory Polymers | Combine the ion-binding ability of imidazole with the tunable photophysics of the phenyl group and the processability offered by the sulfamoyl group. | Environmental monitoring, diagnostic assays, smart materials. |

| N-Heterocyclic Carbene (NHC) Ligands | The N-sulfamoyl group allows for controlled C2-functionalization before being removed to generate NHC precursors. | Homogeneous catalysis, cross-coupling reactions, polymerization. |

| Medicinal Chemistry | The molecule contains both phenylimidazole and sulfonamide scaffolds, which are common in FDA-approved drugs. | Drug discovery (e.g., kinase inhibitors, anti-inflammatory agents). |

Q & A

Q. Advanced

- In vitro : Use human cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity assays (MTT or SRB). Measure IC₅₀ values at 48–72 hours.

- Enzyme inhibition : Test COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical), comparing against celecoxib as a control.

- In vivo : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Monitor biomarkers (PGE₂ levels) and histopathology .

What strategies ensure comprehensive literature reviews for this compound’s applications?

Q. Basic

Database searches : Use SciFinder and Reaxys with keywords: “this compound” + “synthesis,” “bioactivity,” or “mechanism.”

Patent analysis : Search USPTO and Espacenet for derivatives and therapeutic claims.

Expert consultation : Contact authors of high-impact papers via ResearchGate for unpublished data.

Citation tracking : Use Web of Science’s “Cited Reference Search” to identify recent advancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.